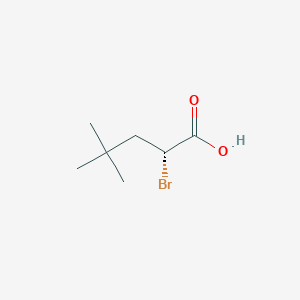

(R)-2-bromo-4,4-dimethylpentanoic acid

Description

(R)-2-Bromo-4,4-dimethylpentanoic acid is a chiral carboxylic acid derivative characterized by a bromine atom at the 2-position and two methyl groups at the 4-position of the pentanoic acid backbone. The R-configuration at the stereogenic center (C2) imparts distinct reactivity and stereochemical properties, making it valuable in asymmetric synthesis and pharmaceutical intermediate preparation. Its bromine substituent acts as a leaving group, enabling nucleophilic substitution or elimination reactions, while the 4,4-dimethyl groups introduce steric hindrance, influencing reaction pathways and selectivity.

Properties

Molecular Formula |

C7H13BrO2 |

|---|---|

Molecular Weight |

209.08 g/mol |

IUPAC Name |

(2R)-2-bromo-4,4-dimethylpentanoic acid |

InChI |

InChI=1S/C7H13BrO2/c1-7(2,3)4-5(8)6(9)10/h5H,4H2,1-3H3,(H,9,10)/t5-/m1/s1 |

InChI Key |

GOYVVWSDPGPIQG-RXMQYKEDSA-N |

Isomeric SMILES |

CC(C)(C)C[C@H](C(=O)O)Br |

Canonical SMILES |

CC(C)(C)CC(C(=O)O)Br |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural analogs of (R)-2-bromo-4,4-dimethylpentanoic acid, highlighting differences in functional groups, physical properties, and reactivity:

Key Observations:

Functional Group Impact: Bromine in the target compound enhances electrophilicity at C2, contrasting with amino analogs (e.g., 3-amino-4,4-dimethylpentanoic acid), which exhibit nucleophilic character . The lactone derivative (2-bromo-4,4-dimethyl-4-butyrolactone) demonstrates how ring formation alters reactivity compared to linear carboxylic acids .

Chirality at C2 in the target compound contrasts with non-chiral analogs (e.g., 3-amino-4,4-dimethylpentanoic acid hydrate), emphasizing its utility in enantioselective synthesis.

Synthetic Applications: Brominated analogs (e.g., 2-bromo-4-fluoro-3-methylpentanoic acid) are intermediates in amino acid synthesis (e.g., 4-fluoroisoleucine via ammonolysis) . Amino derivatives (e.g., (2S)-2-amino-4,4-dimethylpentanoic acid) are precursors for peptides or β-lactam antibiotics, as seen in pharmacopeial compounds .

Research Findings and Challenges

- Unexpected Reactivity: Attempts to synthesize fluorinated amino acids (e.g., 3-fluoroisoleucine) yielded bromo-lactone byproducts, underscoring the complexity of bromine-mediated reactions and the need for controlled conditions .

- Analytical Characterization: Elemental analysis, NMR, and IR spectroscopy are critical for verifying structures of brominated and amino analogs, as demonstrated in studies of 2-bromo-4-fluoro-3-methylpentanoic acid .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.